N-(imino{[2-(1H-indol-3-yl)ethyl]amino}methyl)-4-methoxybenzamide -

N-(imino{[2-(1H-indol-3-yl)ethyl]amino}methyl)-4-methoxybenzamide

Catalog Number: EVT-4301221
CAS Number:
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with demonstrated in vivo antitumor activity. [] It exhibited significant dose-related activity in HCT116 colon and A549 lung tumor models. []

(E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

  • Compound Description: This compound is a Schiff base synthesized via a condensation reaction between 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine and 4-benzyloxy-2-hydroxybenzaldehyde. [] It exhibits a charge-assisted N+—H⋯O− hydrogen bond within its structure. []

N-[(tert-Butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine Methyl Ester

  • Compound Description: This amino acid derivative displays strong fluorescence properties, making it potentially useful in various applications requiring fluorescent probes. []

(E)-2-(((2-(1H-indol-3-yl)ethyl)imino)methyl)-6-bromophenolate

  • Compound Description: This compound is a structurally characterized Schiff base featuring a bromine atom at the 6-position of the phenolate ring. []

N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide

  • Compound Description: This compound exists in various polymorphic forms, demonstrating the significance of solid-state properties in pharmaceutical development. [, ]

S-Alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols

  • Compound Description: This group of compounds represents a series of S-alkylated and S-aralkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol. []

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

  • Compound Description: This chalcone derivative has been explored as a potential antimalarial agent through molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). []

SSR126768A

  • Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist, exhibiting oral activity and potential for treating preterm labor. []

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: These compounds were synthesized via L-proline-catalyzed Knoevenagel condensation reactions, demonstrating the utility of indole-3-carboxyaldehydes in synthesizing substituted acrylate and acrylonitrile derivatives. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

  • Compound Description: This compound is a potential genotoxic impurity identified in Osimertinib mesylate, an antineoplastic agent. Its quantification at trace levels is crucial for drug safety and efficacy. []

N-Acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides

  • Compound Description: This group of compounds was synthesized through a modified Bischler–Napieralski reaction, showcasing a unique transformation of indole derivatives. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

  • Compound Description: This complex heterocycle, featuring a tetrahydroindole moiety, underscores the possibility of synthesizing diverse structures incorporating the indole core. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Compound Description: This compound, structurally characterized through X-ray crystallography, demonstrates the potential for forming intermolecular hydrogen bonds and π-π stacking interactions, influencing its solid-state properties. []

5-((1H-Indol-3-yl) Methylene)-2, 2-Dimethyl-1, 3-Dioxane-4, 6-dione and their N-alkyl derivatives

  • Compound Description: This group of compounds, synthesized via triphenylphosphine-catalyzed Knoevenagel condensation reactions, exemplifies the versatility of indole-3-carboxaldehydes in constructing diverse chemical scaffolds. []

N1,n2-disubstituted n4-[4-(1-methyl-1h-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroacetate

  • Compound Description: This compound, specifically N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate, is a novel EGFR inhibitor with potential applications in cancer treatment. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound, characterized through X-ray crystallography, demonstrates the structural features and intermolecular interactions influencing its solid-state properties. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

  • Compound Description: This compound, a potent non-peptidic formyl peptide receptor (FPR) agonist, was radiolabeled with carbon-11 for in vivo evaluation as a potential PET radioligand for visualizing brain FPRs in mouse models of neuroinflammation. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

  • Compound Description: This compound, designed as a potential AHAS inhibitor, features a chiral center and intermolecular hydrogen bonds, influencing its biological activity and physicochemical properties. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []

(1H-Indol-3-yl)-N- METHYL/PHENYL-PYRAZOLIDIN PYRAZOLE DERIVATIVES

  • Compound Description: This series of compounds, synthesized using microwave irradiation, exhibits anti-inflammatory activity, highlighting the potential therapeutic applications of indole-based heterocycles. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This structurally characterized compound, featuring a 1-methyl-1H-indol-3-yl moiety within a complex heterocyclic framework, exemplifies the potential for forming intermolecular hydrogen bonds, influencing its solid-state properties. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This group of compounds, featuring a trifluoroethoxy-substituted pyridine ring linked to an imidazole and oxetane ring system, demonstrates the potential for exploring diverse chemical space around heterocyclic scaffolds. []

N-Substituted Derivatives of 2-(4-Amino-2-methyl-1H-indol-3-yl)- and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic Acids

  • Compound Description: These derivatives highlight the synthetic accessibility of indole compounds bearing an amino group at positions 4 and 6 of the benzene ring. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor with promising antitumor activity. It exhibits synergistic effects when combined with Osimertinib in preclinical models of non-small cell lung cancer. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

  • Compound Description: These compounds exhibit promising antibacterial, antifungal, and antioxidant activities, emphasizing the potential of indole-based heterocycles as lead compounds for drug discovery. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

  • Compound Description: This compound demonstrated marked antiproliferative activity against various human cancer cell lines, including colon, lung, and gastric cancer cells. []

5-methyl-4-methylene-7-methylthio-2-arylmino-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives

  • Compound Description: These compounds, synthesized via tandem aza-Wittig and annulation reactions, exhibited herbicidal activity against monocotyledonous and dicotyledonous plants. []

Bis{3-amino-1-carbamothioyl-5-[(2-{[(5-methyl-1H-imidazol-3-ium-4-yl)methyl]sulfanyl}ethyl)amino]-1H-1,2,4-triazol-4-ium} hexachloridobismuthate(III) nitrate dihydrate

  • Compound Description: This complex salt, characterized through X-ray crystallography, demonstrates the structural features and intermolecular interactions, including hydrogen bonding and π-π stacking, influencing its solid-state properties. []

(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate

  • Compound Description: This compound, characterized through X-ray crystallography, demonstrates the structural features and intermolecular interactions, including hydrogen bonding, influencing its solid-state properties. []

3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-physiologically acceptable salts of propionic acid ethyl ester

  • Compound Description: This group of compounds represents a series of physiologically acceptable salts of a complex molecule containing benzimidazole, pyridine, and propionic acid ethyl ester moieties. []

N-(2-chloro-1-methyl-benzimidazol-5-oyl -1H-)-N-(pyridin-2-yl) -3-amino-propionic acid ethyl ester

  • Compound Description: This compound is a key intermediate in the synthesis of Dabigatran, a thrombin inhibitor used for preventing stroke and systemic embolism in patients with atrial fibrillation. []

Ethyl 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionate

  • Compound Description: This compound demonstrates polymorphism, existing in different crystal forms which can significantly impact its physicochemical properties and therapeutic applications. []

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethylester-methanesulfonate

  • Compound Description: This compound represents a specific methanesulfonate salt of a complex molecule containing benzimidazole and pyridine moieties, highlighting the importance of salt formation in drug development. []

Methylosulphonate of the ethyl ester of acid 3-((2-((4-(hexyloxycarbonylamine-imino-methyl)-penylamino)-metil)-1-methyl-1h-bencimidazol-5-carbonil)-piridin-2-il-amino)-propionic

  • Compound Description: This compound, existing in two distinct crystalline forms (Form I and a hemihydrate), demonstrates the impact of solid-state properties on drug development. [, ]

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 is a benzamide derivative showing promising anti-HIV activity in vitro. It appears to work by altering actin dynamics, ultimately inhibiting HIV-1 binding and cell entry. []

[4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

  • Compound Description: This compound showcases a novel synthesis route starting from readily available materials. Its biological activity has not been extensively explored in the provided research. []

2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide

  • Compound Description: This compound, incorporating indole and thiazole moieties, has been synthesized and characterized. It displays antimicrobial activity against selected bacterial and fungal strains. []

Amide Derivatives of 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

  • Compound Description: This broad class of compounds has been investigated for their potential as renin inhibitors. Renin inhibitors are used to treat hypertension (high blood pressure). []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound has been structurally characterized via X-ray crystallography, revealing its trans conformation and hydrogen bonding patterns. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound is the product of an efficient eight-step synthesis. The research does not detail its biological activity. []

N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

  • Compound Description: This compound is a potent and selective 5-HT(1F) receptor agonist. 5-HT(1F) receptor agonists are being investigated for their potential in treating migraine headaches. []

2, 3, 4, 5-tetrahydro-5-methyl-1H-pyrido[4, 3-b]indol-1-one

  • Compound Description: This compound is a synthetic precursor to Alosetron hydrochloride, a medication used to treat irritable bowel syndrome. []

Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

  • Compound Description: This group of compounds, incorporating benzothiazole and pyridine moieties, was synthesized and further reacted to produce pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives. Their biological activities were not extensively explored. []

Properties

Product Name

N-(imino{[2-(1H-indol-3-yl)ethyl]amino}methyl)-4-methoxybenzamide

IUPAC Name

N-[N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C19H20N4O2/c1-25-15-8-6-13(7-9-15)18(24)23-19(20)21-11-10-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,22H,10-11H2,1H3,(H3,20,21,23,24)

InChI Key

PVOYYGXWGYNBER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=NCCC2=CNC3=CC=CC=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.